Anisindione

Anticoagulation Drug Intolerance Therapeutic Substitution

Researchers studying anticoagulation face a critical gap: warfarin-intolerant models demand a structurally distinct vitamin K antagonist. Anisindione addresses this need as the prototypical indanedione-class anticoagulant. Its indane-1,3-dione core enables class-specific mechanistic comparisons against coumarins, while its established clinical use in warfarin-allergic patients validates its utility in hypersensitivity and alternative-pathway research. An extended half-life supporting once-every-three-day dosing further positions it as a reference standard for long-acting oral anticoagulant formulation development.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 117-37-3
Cat. No. B1667423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisindione
CAS117-37-3
Synonyms2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione
anisindione
Miradon
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3
InChIKeyXRCFXMGQEVUZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID;  PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE
1.28e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anisindione: Vitamin K Antagonist


Anisindione (brand name Miradon) is a synthetic indanedione-derivative anticoagulant that functions as a vitamin K antagonist [1]. It acts by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins in the liver, thereby reducing the synthesis of active coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S [2]. As a small molecule drug first approved in 1957, it is chemically distinct from the coumarin class of anticoagulants (e.g., warfarin) due to its indane-1,3-dione core structure bearing a 4-methoxyphenyl substituent [3].

Indanedione-class vitamin K antagonist; distinct from coumarin anticoagulants
Inhibits vitamin K-mediated γ-carboxylation; suitable for coagulation factor studies
Research-grade probe for vitamin K cycle and anticoagulation pathway analysis

Anisindione: Substitution Rationale


Despite sharing a common vitamin K antagonist mechanism, oral anticoagulants cannot be generically substituted due to significant inter-class differences in chemical structure that directly impact their pharmacokinetic, pharmacodynamic, and safety profiles [1]. The indanedione class (anisindione, phenindione, fluindione) exhibits distinct adverse effect profiles, including hypersensitivity and hepatic toxicity, which differ markedly from coumarin derivatives like warfarin [2]. Critically, patients intolerant to warfarin have been successfully managed on anisindione, demonstrating that an allergic or adverse reaction to one class does not predict intolerance to the other [3]. This non-interchangeability is driven by structural and metabolic distinctions that make each compound a unique entity for research and clinical application.

Class mismatch Indanedione scaffold differs from coumarin; pharmacokinetic and pharmacodynamic profiles may not transfer across classes.
Intolerance profile Warfarin intolerance does not predict anisindione tolerance, and vice versa; substitution based on mechanism alone may introduce research-model bias.
Metabolic distinction Structural differences can alter metabolic pathways and adverse-response endpoints; direct interchangeability requires validation in the intended model.

Anisindione: Evidence-Based Differentiation


Alternative for Warfarin Intolerance

Anisindione provides a viable, chemically distinct oral anticoagulant option for patients who cannot tolerate warfarin, a clinical scenario where substitution with another coumarin derivative is not possible. This is supported by a clinical case series [1].

Warfarin-Intolerance Alternative
Reported
2/2 warfarin-intolerant research models showed anticoagulation response with anisindione
Supports research in warfarin-intolerance models; class-specific response may exist
Case series (n=2); larger cohort validation recommended
Anticoagulation Drug Intolerance Therapeutic Substitution

Extended Dosing Interval

Anisindione exhibits an unusually long pharmacodynamic effect, allowing for a dosing interval that is markedly different from many other oral anticoagulants. A clinical study reported that a therapeutic level of anticoagulation can be maintained with a single dose administered every third day [1].

Extended Dosing Interval
Cross-study comparable
Anticoagulation endpoint maintained with dosing every 72 h vs daily warfarin
Reported extended pharmacodynamic duration in a vascular disease research model
52-patient study; 1,198 patient-days; model-specific endpoint
Pharmacodynamics Dosing Regimen Therapeutic Window

Onset and Reversibility Profile

Anisindione demonstrates a distinct pharmacodynamic profile characterized by a rapid onset of action and predictable reversibility. Its anticoagulant effect can be rapidly interrupted by phytonadione (vitamin K1), and can be quickly restored upon re-medication [1].

Onset & Reversibility
Supporting evidence
Endpoint reached within 36–72 h; rapidly reversed by vitamin K1
Reported rapid onset and vitamin K1-reversible response in research model
Vascular disease model; reversibility may support protocol control
Pharmacodynamics Drug Onset Anticoagulant Reversal

Physicochemical Properties

Anisindione possesses specific physicochemical properties critical for formulation and research. It demonstrates high solubility in DMSO (≥ 50 mg/mL) and is soluble in organic solvents such as ethanol and acetone, while having limited aqueous solubility [REFS-1, REFS-2]. For storage, the solid powder is stable at -20°C for 3 years or at 4°C for 2 years .

Physicochemical Properties
Specification review
DMSO solubility ≥50 mg/mL; powder stable at -20°C for 3 years
Supports pre-formulation, stock preparation, and long-term storage planning
Vendor-specified; verify under own laboratory protocols
Pre-formulation Solubility Stability

Anisindione Research Applications


Class-Comparative Pharmacology

Anisindione serves as a prototypical indanedione-class anticoagulant, making it an essential comparator in studies designed to delineate the differential pharmacology, toxicology, and clinical effects between indanediones and coumarins (e.g., warfarin). Its distinct chemical scaffold and adverse effect profile are critical for elucidating class-specific mechanisms of action and toxicity [REFS-1, REFS-2].

Warfarin-Intolerant Models

Anisindione is the preferred compound for research models simulating warfarin intolerance or hypersensitivity. Its proven clinical utility as a safe alternative in warfarin-allergic patients [1] positions it as the logical choice for pre-clinical studies exploring alternative anticoagulation pathways, immune responses to coumarins, or the development of novel therapies for patients with drug allergies.

Extended-Release Formulation Development

Given its unique pharmacodynamic property of maintaining therapeutic anticoagulation with once-every-three-day dosing [1], anisindione is an ideal candidate for use as a reference standard or active pharmaceutical ingredient (API) in the research and development of new extended-release or long-acting oral anticoagulant formulations, aiming to improve patient compliance and therapeutic consistency.

Application
Selection Property
Validation Focus
Indanedione-coumarin comparative studies
Class-specific pharmacology and toxicity profile
Mechanism-of-action differentiation; adverse-response endpoint comparison
Warfarin-intolerance research models
Alternative anticoagulant response in intolerance models
Immune-response pathways; class-specific tolerance profiling
Extended-release formulation research
Extended pharmacodynamic duration
Dosing-interval optimization; release-kinetics evaluation

Technical Documentation Hub

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26 linked technical documents
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